molecular formula C18H30O4 B14528814 Octadecane-2,5,14,17-tetrone CAS No. 62619-82-3

Octadecane-2,5,14,17-tetrone

Cat. No.: B14528814
CAS No.: 62619-82-3
M. Wt: 310.4 g/mol
InChI Key: LNQYCEUFKXYCTP-UHFFFAOYSA-N
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Description

Octadecane-2,5,14,17-tetrone (CAS: Not explicitly provided in evidence) is an 18-membered cyclic compound featuring four ketone (tetrone) groups at positions 2, 5, 14, and 15. Key characteristics include:

  • Molecular framework: A cyclic alkane backbone with ketone functionalities.
  • Synthetic relevance: Cyclic ketones are often synthesized via cyclization reactions or oxidation of polyols, as seen in related macrocycles (e.g., cyclotetracosane-tetrone derivatives) .
  • Applications: Similar compounds are used in adhesives, phase-change materials (PCMs), and supramolecular chemistry due to their thermal stability and hydrogen-bonding capabilities .

Properties

CAS No.

62619-82-3

Molecular Formula

C18H30O4

Molecular Weight

310.4 g/mol

IUPAC Name

octadecane-2,5,14,17-tetrone

InChI

InChI=1S/C18H30O4/c1-15(19)11-13-17(21)9-7-5-3-4-6-8-10-18(22)14-12-16(2)20/h3-14H2,1-2H3

InChI Key

LNQYCEUFKXYCTP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC(=O)CCCCCCCCC(=O)CCC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octadecane-2,5,14,17-tetrone typically involves the oxidation of octadecane derivatives. One common method is the controlled oxidation of octadecane using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction is carried out at elevated temperatures to ensure complete oxidation of the desired positions on the octadecane chain.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through a continuous flow process. This involves the use of a packed bed reactor where octadecane is passed through a bed of solid oxidizing agents. The reaction conditions, such as temperature, pressure, and flow rate, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Octadecane-2,5,14,17-tetrone undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acids.

    Reduction: Reduction of the ketone groups can yield the corresponding alcohols.

    Substitution: The ketone groups can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Grignard reagents (RMgX) or organolithium compounds (RLi) under inert atmosphere.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

Octadecane-2,5,14,17-tetrone has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biological systems and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Octadecane-2,5,14,17-tetrone involves its interaction with various molecular targets. The ketone groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclic Tetrones and Macrocyclic Analogues

1,6,13,18-Tetraoxacyclotetracosane-2,5,14,17-tetrone
  • Structure : A 24-membered macrocycle with four ketones and four ether oxygen atoms.
  • Synthesis : Derived from compostable adhesives or polyurethane laminates .
  • Key differences: Larger ring size (24 vs. 18 members) enhances conformational flexibility. Ether oxygen atoms increase polarity and solubility compared to pure hydrocarbon frameworks.
1,3,5,7,9,11,13,15-Octaazapentacyclo[...]octadecane-4,8,12,16-tetrone monohydrate
  • Structure : An 18-membered macrocycle with eight nitrogen atoms and four ketones, forming a highly symmetrical cage-like structure .
  • Synthesis : Produced via reaction of sugar alcohols with formaldehyde peroxide, yielding mm³ molecular symmetry .
  • Key differences :
    • Nitrogen-rich framework enhances hydrogen bonding (N–H⋯O interactions) and crystallinity.
    • Higher thermal stability due to rigid, cross-linked architecture compared to purely hydrocarbon-based tetrones .

Linear and Branched Alkanes with Functional Groups

n-Octadecane
  • Structure : A straight-chain C18 alkane without ketone groups.
  • Thermal properties :
    • Latent heat of fusion: ~240–250 J/g (pristine octadecane) .
    • Encapsulation with dopamine-modified polymers reduces latent heat to ~131–135 J/g due to restricted molecular mobility .
  • Biodegradation: Enhanced by Pseudomonas rhamnolipid biosurfactants, which increase aqueous dispersion and cell hydrophobicity .
Branched Derivatives (e.g., Octadecane, 3-ethyl-5-(2-ethylbutyl))
  • Bioactivity : Lacks significant bioactive properties compared to functionalized analogues like octadecane tetrones .

Data Tables

Table 1: Structural Comparison of Cyclic Tetrones
Compound Ring Size Functional Groups Key Applications Reference
Octadecane-2,5,14,17-tetrone 18 4 ketones Hypothesized PCMs N/A
1,6,13,18-Tetraoxacyclotetracosane-2,5,14,17-tetrone 24 4 ketones, 4 ether oxygens Biodegradable adhesives
Octaazapentacyclo-octadecane-tetrone 18 4 ketones, 8 nitrogens Supramolecular chemistry
Table 2: Thermal and Biodegradation Properties
Compound Latent Heat (J/g) Biodegradation Enhancement Notes Reference
n-Octadecane 240–250 Yes (via biosurfactants) Baseline PCM material
Dopamine-encapsulated Octadecane 131–135 Not studied Reduced heat storage capacity
Cyclotetracosane-tetrone N/A Likely low High polarity limits microbial uptake

Research Findings and Critical Analysis

  • Synthetic Challenges : Macrocyclic tetrones require precise control over cyclization and oxidation steps, as demonstrated in the synthesis of nitrogen-rich analogues .
  • Environmental Impact : Unlike n-Octadecane, tetrone derivatives may exhibit lower biodegradability due to reduced microbial accessibility to ketone groups .

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